1-Iodo-2,2-dimethylpropane

Cross-Coupling Palladium Catalysis Grignard Reagents

1-Iodo-2,2-dimethylpropane (CAS: 15501-33-4), also known as neopentyl iodide, is a halogenated hydrocarbon with the molecular formula C₅H₁₁I. This alkyl iodide is characterized by a highly branched carbon skeleton featuring a quaternary β-carbon adjacent to the iodine-bearing primary carbon.

Molecular Formula C5H11I
Molecular Weight 198.05 g/mol
CAS No. 15501-33-4
Cat. No. B098784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2,2-dimethylpropane
CAS15501-33-4
Molecular FormulaC5H11I
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESCC(C)(C)CI
InChIInChI=1S/C5H11I/c1-5(2,3)4-6/h4H2,1-3H3
InChIKeyCJTZXIJETZZARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-2,2-dimethylpropane (Neopentyl Iodide): Technical Specifications and Procurement Baseline


1-Iodo-2,2-dimethylpropane (CAS: 15501-33-4), also known as neopentyl iodide, is a halogenated hydrocarbon with the molecular formula C₅H₁₁I [1]. This alkyl iodide is characterized by a highly branched carbon skeleton featuring a quaternary β-carbon adjacent to the iodine-bearing primary carbon . Its reported physical properties include a boiling point of 70-71 °C at 100 mmHg (126.2 °C at 760 mmHg), density of 1.494 g/mL at 25 °C, and refractive index (n20/D) of 1.489 [1]. The compound typically appears as a colorless to light red liquid and is stabilized against light-induced discoloration . Procurement specifications commonly cite purity levels of 95% to 98% by HPLC . The compound is classified as a flammable liquid (Flash Point: 33 °C; 91 °F) and requires storage in a flammables area [1].

1-Iodo-2,2-dimethylpropane: Why In-Class Generic Substitution Fails


Although neopentyl iodide is a primary alkyl halide, its substitution behavior does not follow typical class trends. Unlike conventional primary alkyl iodides such as n-propyl iodide or ethyl iodide, the presence of the neopentyl group introduces substantial steric hindrance that severely impedes bimolecular nucleophilic substitution (SN2) reactivity [1]. Furthermore, when reactions with electrophilic reagents do occur, the neopentyl skeleton undergoes Wagner-Meerwein-type rearrangement to yield t-amyl products rather than unrearranged neopentyl derivatives [2]. These distinct reactivity and mechanistic features mean that 1-iodo-2,2-dimethylpropane cannot be arbitrarily replaced by n-propyl iodide or sec-alkyl iodides in cross-coupling or alkylation workflows without fundamentally altering the reaction outcomes and product distributions [1][2].

1-Iodo-2,2-dimethylpropane: Quantitative Evidence of Differentiation versus Comparators


1-Iodo-2,2-dimethylpropane is the Only Unactivated Primary Alkyl Iodide Giving Satisfactory Yields in Pd-Catalyzed Grignard Cross-Coupling

In a systematic study of Pd(dppf)-catalyzed cross-coupling reactions of aliphatic iodides with Grignard reagents, neopentyl iodide was the only unactivated primary alkyl iodide that produced satisfactory yields of the corresponding coupling product [1]. Other primary alkyl iodides examined under identical conditions gave poor yields, highlighting the unique reactivity of the neopentyl scaffold in this catalytic system [1].

Cross-Coupling Palladium Catalysis Grignard Reagents

1-Iodo-2,2-dimethylpropane Exhibits Significantly Attenuated Thermal Iodine Exchange Kinetics Relative to n-Propyl Iodide

In a thermal iodine exchange study using ¹³¹I in hexachlorobutadiene at 130-200 °C, the exchange rates of degassed alkyl iodides exhibited a clear β-substitution effect. The rate sequence for β-substitution was ethyl < n-propyl >> neopentyl, demonstrating that the neopentyl group dramatically retards exchange compared to straight-chain primary iodides [1]. Degassed neopentyl iodide also showed kinetic contributions from a kₐ[RI] term distinct from methyl, ethyl, and n-propyl iodides [1].

Reaction Kinetics Iodine Exchange Radical Mechanisms

1-Iodo-2,2-dimethylpropane Reactions with Electrophiles Undergo Near-Complete Skeletal Rearrangement to t-Amyl Derivatives

Whitmore and co-workers demonstrated that neopentyl iodide, when treated with electrophilic reagents such as silver nitrate or mercuric chloride, yields predominantly t-amyl alcohol rather than neopentyl alcohol [1]. This contrasts with typical primary alkyl iodides which undergo substitution without skeletal rearrangement. The rearrangement involves migration of a methyl group to form a more stable tertiary carbocation [1].

Electrophilic Substitution Carbocation Rearrangement Wagner-Meerwein Shift

1-Iodo-2,2-dimethylpropane Enables (dppf)NiCl₂-Mediated Cross-Coupling with Diorganozinc Reagents Under Mild Conditions

A study by Park, Yuan, and Scott (1993) demonstrated that (dppf)NiCl₂ catalyzes the cross-coupling of unactivated primary neopentyl iodides with diorganozinc reagents [1]. The methodology overcomes side reactions observed with Grignard reagents in analogous nickel-mediated systems, enabling the formation of C-C bonds between neopentyl groups and aryl or methyl zinc nucleophiles [1]. Notably, attempts using (CH₃)₂CuMgCl in the presence or absence of Group 10 metal catalysts failed to afford reasonable yields, underscoring the specificity of the neopentyl iodide/organozinc combination [1].

Nickel Catalysis Organozinc Reagents C(sp³)-C(sp²) Bond Formation

1-Iodo-2,2-dimethylpropane: Recommended Application Scenarios Based on Differentiated Evidence


Palladium-Catalyzed Synthesis of Neopentyl-Aryl/Alkyl Coupled Products

Use 1-iodo-2,2-dimethylpropane as the electrophilic coupling partner in Pd(dppf)-catalyzed reactions with Grignard reagents. This scenario capitalizes on the unique reactivity of neopentyl iodide as the only unactivated primary alkyl iodide providing satisfactory yields in this specific Pd-catalyzed system, enabling the construction of neopentyl-substituted molecules inaccessible via other primary alkyl iodides [1].

Nickel-Catalyzed Coupling with Organozinc Reagents for Neopentyl Group Installation

Employ 1-iodo-2,2-dimethylpropane in (dppf)NiCl₂-catalyzed cross-coupling with diorganozinc reagents. This validated protocol [1] overcomes side reactions observed with cuprates and offers a mild, reliable method for C(sp³)-C(sp²) bond formation involving the neopentyl group. This is particularly valuable when palladium catalysts are unsuitable or when aryl chlorides are used as zinc precursor sources.

Radical Clock and Mechanistic Probe Studies of Alkyl Halide Reactivity

Utilize 1-iodo-2,2-dimethylpropane as a kinetic probe in thermal iodine exchange and radical abstraction studies. Its markedly attenuated exchange rate compared to n-propyl iodide (n-propyl >> neopentyl) and distinct kinetic behavior provide a benchmark for evaluating β-substituent effects on radical-mediated mechanisms [1]. This application leverages quantitative kinetic differences established in the peer-reviewed literature.

Precursor for Rearranged t-Amyl Derivatives via Electrophilic Activation

Leverage the predictable Wagner-Meerwein rearrangement of neopentyl iodide upon treatment with electrophilic reagents such as AgNO₃ or HgCl₂ to generate t-amyl products [1]. This synthetic strategy offers a distinct entry to tertiary alcohol/ether scaffolds from a primary halide starting material, a transformation not feasible with typical primary alkyl iodides that undergo direct substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Iodo-2,2-dimethylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.